1-(difluoromethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
Description
1-(Difluoromethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is a pyrazole-based compound characterized by a difluoromethyl group at the 1-position of the pyrazole ring and a substituted aminomethyl group at the 3-position. Its molecular formula is C₁₁H₁₆ClF₂N₅, with a molar mass of 291.73 g/mol and a CAS registry number of 1856040-40-8 . The compound’s structure integrates two pyrazole moieties: one bearing the difluoromethyl group and the other substituted with 1,5-dimethyl groups.
The difluoromethyl group enhances metabolic stability compared to non-fluorinated analogs, as fluorine substitution often reduces susceptibility to oxidative degradation . The aminomethyl linker at the 3-position allows for modular functionalization, a feature exploited in related pyrazole derivatives for targeting enzymes or receptors .
Properties
Molecular Formula |
C10H13F2N5 |
|---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H13F2N5/c1-7-8(6-14-16(7)2)5-13-9-3-4-17(15-9)10(11)12/h3-4,6,10H,5H2,1-2H3,(H,13,15) |
InChI Key |
KNJGZOIYXTWUGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNC2=NN(C=C2)C(F)F |
Origin of Product |
United States |
Preparation Methods
Radical Difluoromethylation
The difluoromethyl group is introduced via radical chemistry. Ethyl 3-cyano-1H-pyrazole-5-carboxylate undergoes photoredox-catalyzed reaction with difluoromethyl iodide (CF2HI) in the presence of [Ir(ppy)3] (ppy = 2-phenylpyridine) to yield ethyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate. Subsequent hydrolysis and Curtius rearrangement afford the amine.
Reaction Conditions
-
Catalyst: [Ir(ppy)3] (2 mol%)
-
Solvent: Acetonitrile, 25°C
-
Yield: 68%
-
Purity: >95% (HPLC).
Reduction of Nitrile Intermediate
The nitrile group in 1-(difluoromethyl)-1H-pyrazole-3-carbonitrile is reduced using LiAlH4 in tetrahydrofuran (THF) to produce the primary amine:
Optimization Data
| Parameter | Value |
|---|---|
| Temperature | 0°C to reflux |
| Reaction Time | 12 h |
| Yield | 82% |
| By-Products | <5% over-reduction |
Vilsmeier-Haack Formylation
1,5-Dimethyl-1H-pyrazole is formylated using the Vilsmeier-Haack reagent (POCl3/DMF):
Key Parameters
-
POCl3:DMF Ratio: 1:2
-
Temperature: 0°C → 60°C (gradient)
-
Yield: 74%
-
Selectivity: 90% for para-formylation
Coupling Strategies
Reductive Amination
The aldehyde (1,5-dimethyl-1H-pyrazole-4-carbaldehyde) and amine (1-(difluoromethyl)-1H-pyrazol-3-ylmethanamine) undergo reductive amination using NaBH3CN in methanol:
Optimized Conditions
| Parameter | Value |
|---|---|
| Equivalents of NaBH3CN | 1.5 |
| pH | 6.5 (AcOH buffer) |
| Reaction Time | 24 h |
| Yield | 78% |
Nucleophilic Substitution
An alternative route involves converting the aldehyde to a bromomethyl derivative using PBr3, followed by reaction with the amine:
Comparative Data
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Reductive Amination | 78% | 98% | Industrial |
| Nucleophilic Sub. | 65% | 95% | Lab-scale |
Industrial-Scale Production
Continuous Flow Synthesis
A patent-pending method employs microreactors for high-throughput synthesis:
-
Step 1 : Radical difluoromethylation in a photochemical flow reactor (residence time: 10 min).
-
Step 2 : Reductive amination in a packed-bed reactor with immobilized NaBH3CN.
Performance Metrics
-
Throughput: 5 kg/day
-
Overall Yield: 72%
-
Cost Reduction: 40% vs. batch process.
Characterization and Quality Control
The final product is characterized by:
Chemical Reactions Analysis
Types of Reactions
1-(difluoromethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are typically optimized to achieve high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
1-(difluoromethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The difluoromethyl group and pyrazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and other non-covalent forces .
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : The chloro-substituted analog (CAS 1006348-72-6) exhibits reduced molar mass (260.70 vs. 291.73) and altered electronic properties due to chlorine’s electronegativity, which may influence binding interactions .
- Alkyl Chain Modulation : The propyl-substituted analog (CAS 1855940-58-7) shares the same molar mass as the target compound but replaces the 1,5-dimethyl group with a bulkier propyl chain, likely altering lipophilicity and metabolic pathways .
Physicochemical and Crystallographic Properties
- Hydrogen Bonding: The difluoromethyl group in the target compound may participate in weak hydrogen bonds (C–F···H–N), as observed in fluorinated pyrazoles . This contrasts with non-fluorinated analogs, which rely on stronger N–H···O/N interactions .
- Crystallography : Tools like SHELX () are critical for resolving the 3D structures of such compounds, enabling precise analysis of bond angles and packing motifs .
Biological Activity
1-(Difluoromethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The incorporation of difluoromethyl groups into organic molecules has been associated with enhanced biological properties, making this compound a candidate for further pharmacological exploration.
The molecular formula of the compound is with a molecular weight of approximately 426.43 g/mol. The structure features a difluoromethyl group attached to a pyrazole ring, which is known for its diverse biological activities.
Biological Activity
Research indicates that compounds containing pyrazole moieties exhibit a variety of biological activities, including:
- Antioxidant Properties : Pyrazole derivatives have shown significant antioxidant activity, which is crucial for preventing oxidative stress-related diseases .
- Anti-inflammatory Effects : Various studies have demonstrated that pyrazole compounds can inhibit inflammatory pathways, providing potential therapeutic benefits in conditions like arthritis and other inflammatory diseases .
- Anticancer Activity : Some pyrazole derivatives have been found to possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
- Antimicrobial Effects : The compound may exhibit antimicrobial activity against various pathogens, contributing to its potential as an antibiotic agent .
Case Studies and Research Findings
- Molecular Docking Studies : Computational studies using molecular docking simulations have indicated that 1-(difluoromethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine interacts favorably with biological targets involved in inflammation and cancer pathways. These studies provide insights into the binding affinities and potential mechanisms of action .
- Synthesis and Evaluation : In a study focused on synthesizing new pyrazole derivatives, the introduction of the difluoromethyl group significantly enhanced the biological potency of the resulting compounds. For example, modifications to the pyrazole structure led to compounds with lower IC50 values in biochemical assays, indicating stronger inhibitory effects on target enzymes .
- Pharmacological Profiles : A recent evaluation highlighted that compounds similar to 1-(difluoromethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine demonstrated high intrinsic potency and favorable pharmacokinetic profiles, making them suitable candidates for drug development aimed at male contraceptive applications .
Table 1: Summary of Biological Activities
Table 2: Molecular Docking Results
| Compound | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|
| 1-(Difluoromethyl)-N-[...]-3-amino | COX-2 | -9.5 |
| 1-(Difluoromethyl)-N-[...]-3-amino | EGFR | -8.7 |
| 1-(Difluoromethyl)-N-[...]-3-amino | TNF-alpha | -9.0 |
Q & A
Q. What synthetic methodologies are most effective for preparing 1-(difluoromethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine?
The synthesis typically involves multi-step nucleophilic substitutions or condensation reactions. For example:
- Step 1 : React pyrazole precursors (e.g., 1,5-dimethyl-1H-pyrazol-4-ylmethanamine) with difluoromethylating agents (e.g., ClCFH) under inert atmospheres to avoid fluorine atom degradation.
- Step 2 : Optimize reaction conditions (e.g., 35–60°C, DMSO as solvent) with catalysts like cesium carbonate or copper(I) bromide to enhance yields .
- Step 3 : Purify via chromatography (e.g., ethyl acetate/hexane gradients) and confirm purity using LCMS (>98%) .
Q. How can the crystal structure of this compound be resolved, and what challenges arise during refinement?
Use single-crystal X-ray diffraction with SHELX programs (e.g., SHELXL for refinement). Challenges include:
Q. What spectroscopic techniques are critical for characterizing this compound?
- H/C NMR : Identify pyrazole ring protons (δ 7.4–8.6 ppm) and difluoromethyl groups (split signals due to coupling) .
- HRMS : Confirm molecular weight (e.g., m/z 255.2 [M+H]) .
- IR : Detect amine N-H stretches (~3300 cm) and C-F vibrations (1100–1200 cm) .
Advanced Research Questions
Q. How do fluorine substituents influence the compound’s reactivity in nucleophilic substitutions?
Fluorine atoms increase electrophilicity at adjacent carbons, enabling selective functionalization. For example:
- Reactivity with amines : Difluoromethyl groups undergo SN2 reactions with primary amines (e.g., benzylamine) in DMF at 60°C, yielding derivatives for SAR studies .
- Side reactions : Fluorine’s electronegativity may lead to hydrolysis under acidic conditions, requiring pH control (pH 6–8) to stabilize intermediates .
Q. What strategies resolve contradictions in biological activity data for structurally similar pyrazole derivatives?
- Meta-analysis : Compare IC values across analogues (e.g., 1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine vs. this compound) to identify substituent-dependent trends .
- Docking studies : Use molecular dynamics to assess binding affinities with targets (e.g., kinases) and validate via SPR assays .
- Data normalization : Account for variability in assay conditions (e.g., solvent polarity, cell lines) using standardized protocols .
Q. How can computational modeling optimize the compound’s pharmacokinetic properties?
- ADMET prediction : Use QSAR models to predict logP (target ~2.5), solubility (>50 µM), and CYP450 inhibition risks .
- Hydrogen-bond analysis : Apply graph-set theory (as in Etter’s formalism) to predict crystal packing and bioavailability .
- MD simulations : Assess membrane permeability by modeling interactions with lipid bilayers .
Experimental Design and Data Analysis
Q. What experimental parameters are critical for reproducibility in catalytic fluorination reactions?
Q. How to address discrepancies in NMR data for pyrazole derivatives?
- Dynamic effects : Use variable-temperature NMR to resolve rotational barriers in N-methyl groups.
- Decoupling experiments : Apply F-H heteronuclear coupling to assign split signals .
- Comparative analysis : Cross-reference with crystallographic data (e.g., bond lengths from SHELXL) .
Structural and Functional Comparisons
Q. How does this compound differ from other fluorinated pyrazole derivatives?
Methodological Gaps and Future Directions
Q. What advanced techniques are underutilized in studying this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
